

(R)-(-)-2-Phenylbutyric Acid: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (R)-(-)-2-Phenylbutyric acid

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An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Key Chiral Intermediate

This technical guide provides a comprehensive overview of **(R)-(-)-2-Phenylbutyric acid**, a chiral building block of significant interest in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document consolidates key technical data, outlines experimental methodologies, and presents logical workflows pertinent to its application.

Core Compound Data

(R)-(-)-2-Phenylbutyric acid, a derivative of butyric acid with a phenyl substituent at the second carbon, is primarily utilized for its specific stereochemistry in the synthesis of more complex active pharmaceutical ingredients (APIs).

Identifier	Value
CAS Number	938-79-4
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol

Physicochemical Properties	Value
Appearance	Clear, colorless liquid
Boiling Point	270-272 °C
Density	1.055 g/mL at 25 °C
Refractive Index	1.5135 - 1.5165
Optical Rotation	$[\alpha]_{D}^{20} \sim -95^{\circ}$ to -100° (c=5 in Toluene)

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(R)-(-)-2-Phenylbutyric acid** is a critical step in its utilization as a chiral precursor. The primary methods for obtaining the desired enantiomer involve the resolution of a racemic mixture of 2-phenylbutyric acid or through stereoselective synthesis.

Experimental Protocols

1. Chiral Resolution of Racemic 2-Phenylbutyric Acid:

A common method for separating the enantiomers of 2-phenylbutyric acid is through classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts with differing solubilities, allowing for their separation by crystallization.

- General Procedure:
 - A racemic mixture of 2-phenylbutyric acid is dissolved in a suitable solvent.
 - An equimolar amount of a chiral amine, such as (-)-2-phenethylamine or a derivative of an amino acid like phenylglycine, is added to the solution.
 - The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
 - The less soluble diastereomeric salt will preferentially crystallize out of the solution.
 - The crystals are collected by filtration.

- The purified diastereomeric salt is then treated with a strong acid to regenerate the enantiomerically enriched **(R)-(-)-2-Phenylbutyric acid**.
- The final product is isolated through extraction and purified.

2. Enantioselective Enzymatic Hydrolysis:

Enzymatic methods offer a highly selective route to one enantiomer. For instance, lipases can be used to selectively catalyze the hydrolysis of a racemic ester of 2-phenylbutyric acid, yielding one enantiomer as the acid while the other remains as the ester.

- General Procedure:

- A racemic ester of 2-phenylbutyric acid (e.g., the hexyl ester) is suspended in a buffered aqueous solution.
- A specific lipase, such as from *Candida antarctica*, is added to the mixture.
- The reaction is stirred at a controlled temperature and pH.
- The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC).
- Once the desired conversion is achieved, the mixture is acidified.
- The product, **(R)-(-)-2-Phenylbutyric acid**, is extracted from the aqueous phase using an organic solvent.
- The solvent is removed to yield the enantiomerically pure acid.

3. Enantioselective Analysis by HPLC:

To determine the enantiomeric purity of **(R)-(-)-2-Phenylbutyric acid**, a chiral HPLC method is employed.

- Methodology:

- Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H), is typically used.
- Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol is commonly used. The exact ratio is optimized to achieve baseline separation.
- Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.
- Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.

Applications in Drug Development

The primary application of **(R)-(-)-2-Phenylbutyric acid** is as a chiral building block in the synthesis of various pharmaceuticals. Its specific stereochemistry is crucial for the biological activity of the final drug product.

- Angiotensin-Converting Enzyme (ACE) Inhibitors: This class of drugs is widely used to treat hypertension and heart failure. The efficacy of many ACE inhibitors is dependent on the specific stereochemistry of their side chains, which can be derived from **(R)-(-)-2-Phenylbutyric acid**.
- Indobufen: The (S)-enantiomer of indobufen exhibits more potent antithrombotic activity than the (R)-enantiomer. The synthesis of (S)-indobufen utilizes (S)-2-phenylbutyric acid, which can be obtained through the resolution of the racemic mixture, where **(R)-(-)-2-Phenylbutyric acid** is the other enantiomer.

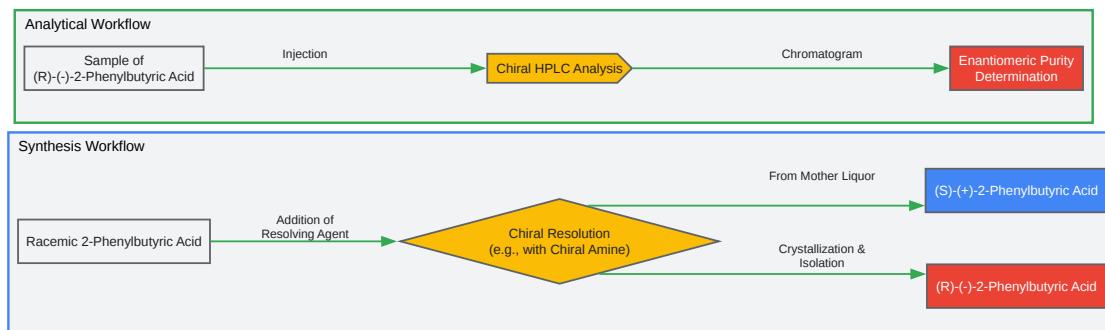
Biological Activity

While the primary value of **(R)-(-)-2-Phenylbutyric acid** in drug development is as a chiral intermediate, some studies have investigated the biological properties of phenylbutyric acid derivatives. It is important to distinguish the specific enantiomer, **(R)-(-)-2-Phenylbutyric acid**, from its racemate and its isomer, 4-phenylbutyric acid, as their biological activities can differ significantly. Research on 4-phenylbutyric acid has shown it to be a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can modulate endoplasmic reticulum (ER)

stress. However, there is limited specific data on the biological activity and the direct signaling pathways modulated by **(R)-(-)-2-Phenylbutyric acid** itself.

Visualized Workflows

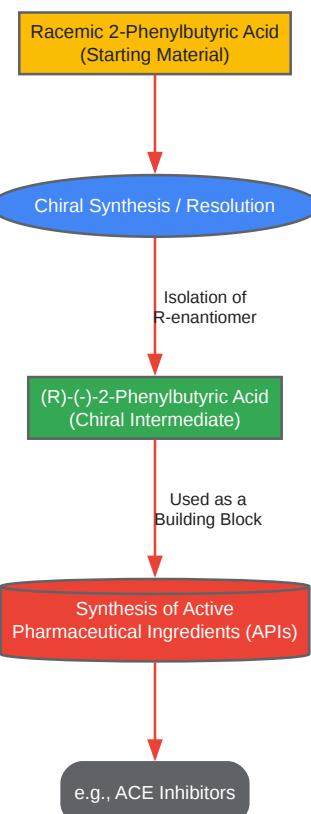
The following diagrams illustrate the general workflows for the synthesis and analysis of **(R)-(-)-2-Phenylbutyric acid**.



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Caption: General Workflow for Synthesis and Analysis.

Logical Relationship: From Precursor to Pharmaceutical Application



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Caption: From Precursor to Pharmaceutical Application.

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